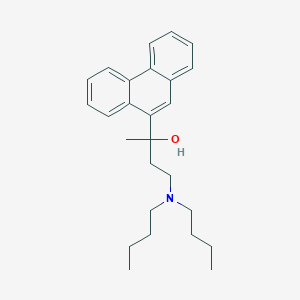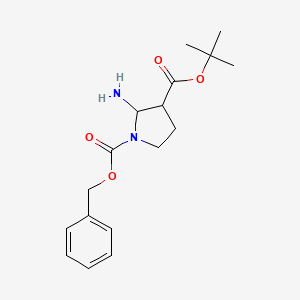
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate is a complex organic compound that features both benzyl and tert-butyl protective groups. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate typically involves the protection of the amino and carboxyl groups of pyrrolidine. The process begins with the reaction of pyrrolidine with benzyl chloroformate and tert-butyl chloroformate under basic conditions to introduce the benzyl and tert-butyl protective groups, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the benzyl or tert-butyl groups.
Applications De Recherche Scientifique
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate involves its ability to act as a protecting group for amino and carboxyl functionalities. It stabilizes these groups during chemical reactions, preventing unwanted side reactions and allowing for selective transformations. The molecular targets include enzymes and receptors that interact with the protected amino and carboxyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-aminopyrrolidine-1-carboxylate: Similar in structure but lacks the benzyl group.
1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Contains a methyl group instead of a benzyl group.
Uniqueness
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate is unique due to the presence of both benzyl and tert-butyl protective groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection is particularly useful in multi-step organic syntheses where selective deprotection is required .
Propriétés
Formule moléculaire |
C17H24N2O4 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)13-9-10-19(14(13)18)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3 |
Clé InChI |
JRBKUWVIXPIARC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(C1N)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


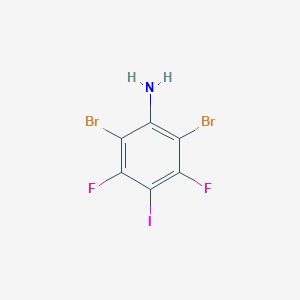
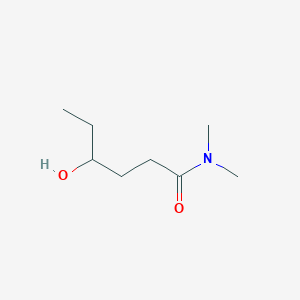
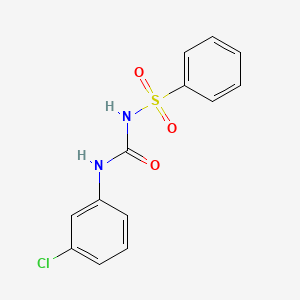
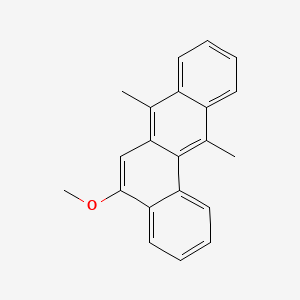
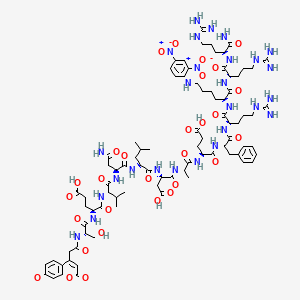
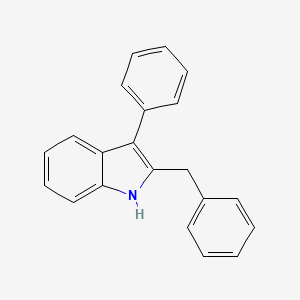
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
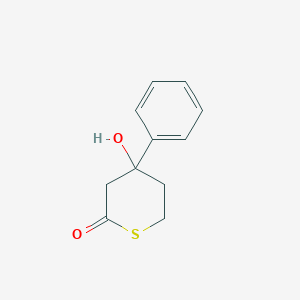

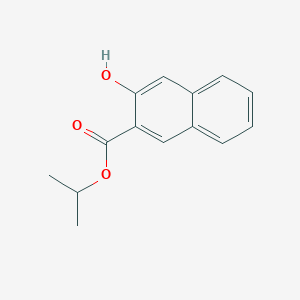
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
